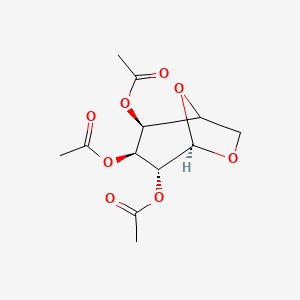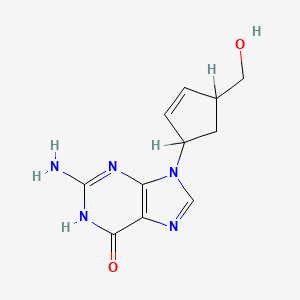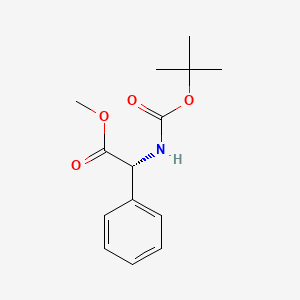![molecular formula C39H71ClO4 B1147045 (9Z,29Z)-19-[chloro(dideuterio)methyl]-19,20,20-trideuterio-18,21-dihydroxyoctatriaconta-9,29-diene-18,21-dione CAS No. 1246833-00-0](/img/structure/B1147045.png)
(9Z,29Z)-19-[chloro(dideuterio)methyl]-19,20,20-trideuterio-18,21-dihydroxyoctatriaconta-9,29-diene-18,21-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Labeled 1,2-Dioleoyl-3-chloropropanediol. New lipids in food protein hydrolyzates.
Wissenschaftliche Forschungsanwendungen
Synthesis of Steroids : This compound is involved in the synthesis of various steroids. For instance, a study by Eder et al. (1976) detailed the total synthesis of 4,9(11)-androstadiene-3,17-dione, starting from a compound similar to the one as a CD-building block (Eder et al., 1976).
Steroidal Annulenes Synthesis : Bentley et al. (1972) explored the synthesis of steroidal annulenes, indicating the role of similar compounds in the creation of complex steroid-based structures (Bentley et al., 1972).
Corticosteroid Derivatives : Research by Harnik et al. (1990) involved synthesizing 4,19-substituted steroids, demonstrating the compound's application in modifying corticosteroid structures for various purposes (Harnik et al., 1990).
Organometallic Chemistry : Ashe et al. (1996) discussed the synthesis of aminoboratabenzenes, indicating the potential use of the compound in the field of organometallic chemistry (Ashe et al., 1996).
Gas Chromatography-Mass Spectrometry Applications : Shackleton and Honour (1977) utilized similar compounds for identifying methyloxime-trimethylsilyl ether derivatives, showcasing its use in analytical chemistry (Shackleton & Honour, 1977).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(9Z,29Z)-19-[chloro(dideuterio)methyl]-19,20,20-trideuterio-18,21-dihydroxyoctatriaconta-9,29-diene-18,21-dione' involves the conversion of a starting material to the final product through a series of chemical reactions.", "Starting Materials": [ "Deuterated octatriaconta-9,29-diene-18,21-dione", "Deuterated chloromethane", "Sodium hydroxide", "Deuterated water" ], "Reaction": [ "Step 1: Deuterated octatriaconta-9,29-diene-18,21-dione is reacted with sodium hydroxide to form the corresponding carboxylic acid.", "Step 2: The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride.", "Step 3: Deuterated chloromethane is reacted with sodium hydroxide to form deuterated chloromethylate.", "Step 4: The acid chloride is then reacted with the deuterated chloromethylate to form the desired compound, '(9Z,29Z)-19-[chloro(dideuterio)methyl]-19,20,20-trideuterio-18,21-dihydroxyoctatriaconta-9,29-diene-18,21-dione'.", "Step 5: The final product is purified using standard techniques such as column chromatography." ] } | |
CAS-Nummer |
1246833-00-0 |
Molekularformel |
C39H71ClO4 |
Molekulargewicht |
644.5 g/mol |
IUPAC-Name |
[3-chloro-1,1,2,3,3-pentadeuterio-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H71ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3/b19-17-,20-18-/i35D2,36D2,37D |
InChI-Schlüssel |
BLQSPZHGZHJLGB-XZPPQYRVSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)(CC(CCl)C(=O)(CCCCCCCC=CCCCCCCCC)O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCCCCCCCC |
Synonyme |
(9Z)-9-Octadecenoic Acid 1,1’-[1-(Chloromethyl)-1,2-ethanediyl-d5] Ester; Oleic Acid (Chloromethyl)ethylene-d5 Ester; 3-Chloro-1,2-propanediol-d5 Dioleate; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide-d10](/img/structure/B1146965.png)






